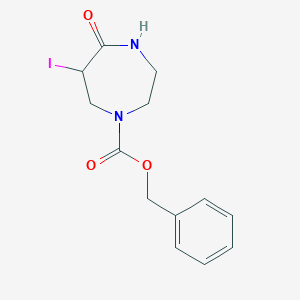

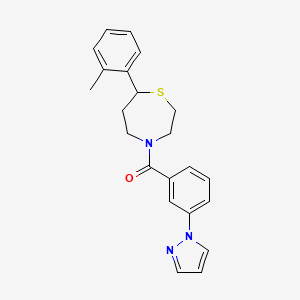

2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide and its derivatives involves various chemical procedures. A notable method includes the preparation of 3-aryl-2-cyano acrylamide derivatives, showing distinct optical properties due to their specific face-to-face stacking mode, which impacts their luminescent characteristics (Song et al., 2015). Additionally, direct C–H cyanation of N-methoxybenzamides using N-cyano-N-phenyl-p-toluenesulfonamide as a cyanating reagent has been developed, demonstrating a mild and efficient method for producing ortho-cyanated N-methoxybenzamides (Zhang et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide derivatives has been explored through various spectroscopic and crystallographic methods. For instance, the crystal structure of related compounds has been characterized, revealing details about their molecular conformations and intermolecular interactions (Mantelingu et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of 2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide includes its participation in various reactions, such as cyclization processes to form chromans, demonstrating its potential in synthesizing complex molecular structures (Houghton et al., 1984).

Physical Properties Analysis

The physical properties, such as luminescent behavior, of 2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide derivatives have been shown to vary based on their molecular stacking modes, influencing their optical properties and making them subjects of interest in materials science (Song et al., 2015).

Chemical Properties Analysis

The chemical properties of 2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide are highlighted by its reactivity in cyanation reactions, offering a pathway to synthesize ortho-cyanated N-methoxybenzamides. This reactivity is crucial for developing novel compounds with potential applications in various research fields (Zhang et al., 2015).

Applications De Recherche Scientifique

Optical Properties and Fluorescence

- 2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide, as part of 3-aryl-2-cyano acrylamide derivatives, shows distinct optical properties due to different face-to-face stacking modes. These properties include green luminescence and varying emission peaks upon grinding treatment, which can be useful in materials science and optical applications (Qing‐bao Song et al., 2015).

Crystal Packing and Molecular Interactions

- The compound demonstrates interesting crystal packing characteristics, utilizing non-hydrogen bonding interactions like N⋯π and O⋯π. These features are significant for understanding molecular interactions in solid-state chemistry (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).

Immunomodulating Activity

- Some derivatives of 2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide have been synthesized and found to exhibit immunomodulating activities. These compounds can enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses (G. Doria et al., 1991).

Antioxidant and Anticancer Activities

- Novel derivatives of this compound have been synthesized and shown to possess significant antioxidant and anticancer activities. These activities were tested against human glioblastoma and triple-negative breast cancer cell lines, highlighting their potential in medicinal chemistry (I. Tumosienė et al., 2020).

Corrosion Inhibition

- Some acrylamide derivatives, including those related to 2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide, have been researched for their ability to inhibit corrosion in metals, particularly copper. This has implications in materials science and industrial applications (Ahmed Abu-Rayyan et al., 2022).

Quantum Chemical Studies

- Quantum chemical studies have been conducted on related compounds for understanding their interactions with biological receptors, which is crucial in drug design and pharmacology (I. Otuokere & F. J. Amaku, 2015).

Propriétés

IUPAC Name |

2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-22-15-7-5-6-13(11-15)10-14(12-19)18(21)20-16-8-3-4-9-17(16)23-2/h3-9,11,14H,10H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYMAJSTPONFRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C#N)C(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

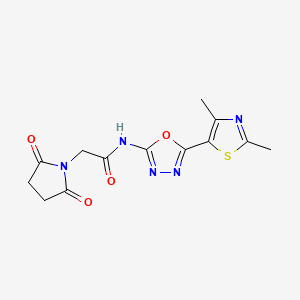

![Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2494106.png)

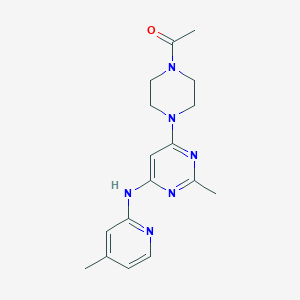

![(1S,4R)-1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2494115.png)

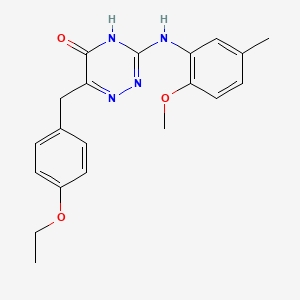

![Ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate](/img/structure/B2494120.png)

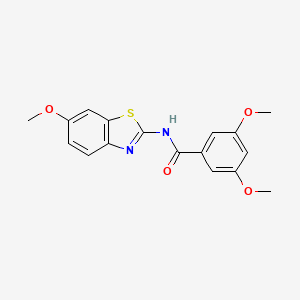

![1-[(4-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2494121.png)